9-Benzyl-9H-Purine: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
9-Benzyl-9H-Purine: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Introduction & Scaffold Significance
In the landscape of heterocyclic medicinal chemistry, purine derivatives serve as foundational pharmacophores due to their bioisosteric resemblance to endogenous nucleobases. As an application scientist navigating late-stage drug development, I frequently leverage the 9-benzyl-9H-purine scaffold. The benzyl substitution at the N9 position does more than simply enhance the lipophilicity of the purine core—facilitating passive cellular membrane permeation—it acts as a critical directing group that dictates the regioselectivity of downstream functionalizations. This technical whitepaper dissects the fundamental properties, causality-driven synthetic protocols, and emerging therapeutic applications of the 9-benzyl-9H-purine scaffold.
Physicochemical & Spectrometric Profiling
Accurate baseline characterization of 9-benzyl-9H-purine is paramount for downstream assay development, formulation, and in silico modeling. Below is a consolidated physicochemical profile, including predictive Collision Cross Section (CCS) values which are critical for establishing Ion Mobility-Mass Spectrometry (IM-MS) analytical workflows.
Table 1: Fundamental Properties and Mass Spectrometry Profile of 9-Benzyl-9H-purine
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₀N₄ |
| Monoisotopic Mass | 210.09055 Da |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=CN=CN=C32 |
| Predicted XlogP | 2.0 |
| CCS [M+H]⁺ (Predicted) | 144.5 Ų |
| CCS [M+Na]⁺ (Predicted) | 155.4 Ų |
| CCS [M-H]⁻ (Predicted) | 147.2 Ų |
(Data derived from structural annotations and predictive models via 1)
Synthetic Methodologies: Constructing and Functionalizing the Scaffold
Core Assembly: The Benzylation Challenge
The primary hurdle in synthesizing 9-benzylpurines lies in the regioselectivity of the initial N-alkylation step. Alkylating a purine base (e.g., 2,6-dichloropurine) with benzyl bromide typically yields a mixture of N9- and N7-benzyl isomers due to the tautomeric nature of the imidazole ring.
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Causality Insight: The N9 position is generally thermodynamically favored, but steric hindrance and solvent polarity can shift the kinetic distribution. Chromatographic separation (e.g., using a precise CHCl₃:MeOH gradient) is strictly required to isolate the pure 9-benzyl isomer before proceeding to cross-coupling reactions, ensuring no isomeric contamination confounds downstream biological assays 2.
Late-Stage Functionalization: Regioselective C-H Cyanation
Introducing a nitrile group at the C8 position of the purine ring transforms the scaffold into a versatile intermediate for amides, imidates, and tetrazoles. Traditional cyanation requires pre-halogenated precursors, but recent advances enable direct C-H cyanation.
Protocol: Direct C8-Selective C-H Cyanation of 9-Benzyl-9H-purine This self-validating protocol utilizes sequential activation and nucleophilic attack, ensuring high regioselectivity without the need for transition metal catalysts 3.
Materials:
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9-Benzyl-9H-purine (1.0 equiv)
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Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv)
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Trimethylsilyl cyanide (TMSCN, 2.0 equiv)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (Et₃N)
Step-by-Step Methodology:
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Electrophilic Activation: Dissolve 9-benzyl-9H-purine in anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C. Dropwise, add Tf₂O.
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Mechanistic Rationale: Tf₂O selectively attacks the most nucleophilic nitrogen (N7) of the purine ring, forming a highly reactive, electron-deficient purinium triflate intermediate.
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Nucleophilic Cyanation: Slowly introduce TMSCN to the activated mixture. Stir for 2 hours while allowing the reaction to warm to room temperature.
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Mechanistic Rationale: The cyanide ion attacks the highly electrophilic C8 position. The bulky N9-benzyl group sterically directs the attack to C8 while stabilizing the intermediate.
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Base-Mediated Elimination: Add Et₃N to the mixture.
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Mechanistic Rationale: The base promotes the elimination of triflous acid (CF₃SO₂H), restoring the aromaticity of the imidazole ring and yielding 9-benzyl-9H-purine-8-carbonitrile.
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Workup & Self-Validation: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography. Validation: Confirm success via ¹H NMR (monitor the disappearance of the distinct C8-H singlet) and ¹³C NMR (appearance of the nitrile carbon signal at ~110 ppm).
Pharmacological Applications & Biological Targets
Antimycobacterial Therapeutics
The 9-benzylpurine scaffold has demonstrated profound efficacy against Mycobacterium tuberculosis (Mtb), including the virulent H37Rv strain. Structure-Activity Relationship (SAR) studies reveal that substituting the C6 position with aryl, phenylethynyl, or trans-styryl groups, combined with a chlorine atom at C2, drastically enhances lipophilicity and target binding. For instance, 2-chloro-4(2-furanyl)-9-benzylpurine exhibits a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against Mtb, with minimal cytotoxicity to mammalian VERO cells 4.
Fluorescent Probes and V-ATPase Modulation
Beyond direct therapeutics, highly conjugated 9-benzylpurine derivatives exhibit unique photophysical properties (high quantum yields, large Stokes shifts) making them excellent fluorescent probes. In Saccharomyces cerevisiae models, specific 9-benzylpurine derivatives have been shown to interact with Vacuolar-type ATPase (V-ATPase), a critical enzyme for cellular homeostasis. By modulating this proton pump's activity, these compounds have been observed to substantially increase yeast lifespan, offering a novel tool for aging and metabolic research 5.
Workflow Visualization
To synthesize the logical progression from scaffold generation to biological application, the following diagram maps the derivatization pathways of 9-benzyl-9H-purine.
Derivatization pathways of 9-Benzyl-9H-purine linking synthetic functionalization to bio-screening.
Conclusion
The 9-benzyl-9H-purine molecule is far more than a static chemical entity; it is a dynamic scaffold that bridges the gap between synthetic organic chemistry and advanced pharmacology. By understanding the causality behind its regioselective functionalization—such as the thermodynamic preferences in N-alkylation and the electrophilic activation required for C8-cyanation—researchers can systematically engineer derivatives tailored for specific biological targets, from resistant bacterial strains to complex cellular imaging systems.
References
- PubChemLite. "9-benzyl-9h-purine (C12H10N4)". Université du Luxembourg.
- Der Pharma Chemica. "Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Derivatives".
- MDPI / Molecules. "Direct Regioselective C-H Cyanation of Purines".
- ResearchGate. "ChemInform Abstract: 9-Benzylpurines with Inhibitory Activity Against Mycobacterium tuberculosis".
- RepositóriUM. "Evaluation of novel purine and pyrimidine derivatives as fluorescent tools for biological application".
